N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-15(2)13-21(17-7-12-28(23,24)14-17)19(22)16-3-5-18(6-4-16)29(25,26)20-8-10-27-11-9-20/h3-6,15,17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVKIRQKAYJWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thus reducing neuronal excitability.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O6S2. The compound features a tetrahydrothiophene ring, an isobutyl group, and a morpholinosulfonyl moiety. These structural components contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide |
| Molecular Weight | 356.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the tetrahydrothiophene ring : Achieved through the cyclization of suitable precursors with sulfur dioxide.
- Introduction of the sulfone group : This is accomplished via oxidation using agents like hydrogen peroxide.
- Attachment of the isobutyl group : Conducted through alkylation with appropriate alkyl halides in the presence of a base.
- Formation of the morpholinosulfonyl moiety : This involves coupling reactions with morpholine derivatives.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound's anti-inflammatory activity was evaluated using animal models. It was found to reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory conditions.
Enzyme Inhibition
Preliminary studies suggest that this sulfonamide may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase activity, which could have implications for treating conditions like glaucoma and edema.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
-
Anti-inflammatory Research :
- In a controlled experiment involving induced paw edema in rats, treatment with this compound resulted in a 50% reduction in swelling compared to the control group.
-
Enzyme Activity :
- A molecular docking study indicated strong binding affinity to carbonic anhydrase II with a predicted binding energy of -9.5 kcal/mol, highlighting its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide and its analogs:
Key Observations:
Substituent Effects on Polarity: The target compound’s morpholinosulfonyl group increases polarity compared to the hexyloxy group in or the nitro/chloro substituents in . This may enhance aqueous solubility but reduce membrane permeability .
Molecular Weight and Complexity :
- The benzothiazole-containing analog has the highest molecular weight (539.7 g/mol) due to its fused bicyclic system, likely impacting pharmacokinetic properties like metabolic clearance.
Synthetic Routes :
- highlights methods for synthesizing sulfonamide-linked heterocycles via hydrazide-isothiocyanate coupling and cyclization. Similar strategies may apply to the target compound’s synthesis, particularly for introducing the sulfone and benzamide groups .
The target compound’s sulfone group likely prevents tautomerism, enhancing structural rigidity .
Research Findings and Implications
- Spectroscopic Characterization : IR and NMR data from analogs (e.g., ) confirm the presence of sulfone (νS=O ~1250 cm⁻¹) and amide (νC=O ~1660–1680 cm⁻¹) groups, critical for verifying synthetic success .
- Biological Relevance: Sulfonamide-bearing compounds (e.g., ) are frequently explored as enzyme inhibitors.
- Thermal Properties: Melting points for analogs range from 90°C (simple benzamides ) to 175–178°C (complex chromenones ), indicating that the target compound’s thermal stability may fall within this range, influenced by its substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
